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An In-depth Technical Guide to the Electronic and Optical Properties of the Y6 Acceptor

Introduction
In the field of organic photovoltaics (OPVs), the development of novel materials is paramount

to enhancing power conversion efficiencies (PCEs) and enabling widespread adoption. The

non-fullerene acceptor (NFA) Y6, also known as BTP-4F, represents a landmark achievement

in this pursuit.[1][2] Since its emergence, Y6 and its derivatives have propelled single-junction

OPV efficiencies to unprecedented levels, exceeding 18%.[3][4] This is largely attributed to its

unique electronic and optical properties, which overcome many limitations of traditional

fullerene-based acceptors.[1]

Y6 possesses a distinct A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) molecular

architecture, featuring a fused-ring, electron-deficient core. This structure facilitates strong light

absorption in the near-infrared (NIR) region, tunable energy levels for optimal device

performance, and high charge carrier mobility. This guide provides a comprehensive technical

overview of the core electronic and optical properties of the Y6 acceptor, details the

experimental protocols used for its characterization, and illustrates the fundamental processes

governing its function in photovoltaic devices.

Molecular Structure of Y6
The remarkable properties of Y6 stem from its sophisticated molecular design. It is a highly

conjugated, electron-deficient organic semiconductor with an A-DA'D-A configuration.
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Chemical Identity: Y6 is chemically named 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-

diundecyl-12,13-dihydro-thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-

g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-

indene-2,1-diylidene))dimalononitrile, with the chemical formula C₈₂H₈₆F₄N₈O₂S₅.

Core Structure (DA'D): The central core is a ladder-type, fused-ring system based on

dithienothiophen[3,2-b]pyrrolobenzothiadiazole. This core features an electron-deficient

benzothiadiazole (BT) unit (the A' component) fused with electron-rich thiophene and N-alkyl

pyrrole units (the D components). This design preserves conjugation while tuning the

molecule's electron affinity.

End Groups (A): The molecule is terminated by two electron-deficient 2-(5,6-difluoro-3-oxo-

2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) units. These strong electron-withdrawing

groups enhance optical absorption and promote the intermolecular interactions necessary for

efficient charge transport.

Side Chains: Y6 is functionalized with long, branched alkyl side chains. These chains are

crucial for ensuring good solubility in common organic solvents, which is essential for

solution-based device fabrication, and for influencing the molecular packing in the solid state.

Electronic Properties
The electronic properties of Y6 are fundamental to its performance as an acceptor in organic

solar cells. The energy levels of its frontier molecular orbitals (HOMO and LUMO) and its ability

to transport electrons are key determinants of device efficiency.

Property Value Unit

Highest Occupied Molecular

Orbital (HOMO)
-5.65 eV

Lowest Unoccupied Molecular

Orbital (LUMO)
-4.10 eV

Electrochemical Bandgap 1.55 eV

Electron Mobility (μe) 10⁻⁴ - 3 cm²/Vs

Hole Mobility (μh) ~1.8 x 10⁻⁴ cm²/Vs
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The LUMO energy level of -4.10 eV is well-positioned to accept electrons from a wide range of

common polymer donors, such as PM6. The relatively high HOMO level of -5.65 eV contributes

to a narrow bandgap, which is essential for its near-infrared absorption. Y6 exhibits excellent

electron mobility, with reported values spanning several orders of magnitude depending on the

measurement technique and film processing conditions. Some studies have reported

exceptionally high electron mobilities of over 2.4 cm² V⁻¹ s⁻¹. It also demonstrates ambipolar

behavior, with the ability to transport holes, although it functions primarily as an n-type

semiconductor in OPVs.

Optical Properties
A defining feature of Y6 is its strong and broad absorption spectrum that extends into the near-

infrared region, allowing Y6-based solar cells to harvest a larger portion of the solar spectrum

compared to devices using many other acceptors.

Property Value Unit

Absorption Maximum (in

Chloroform Solution)
~730 nm

Absorption Maximum (in Thin

Film)
~810 nm

Absorption Onset (in Thin Film) ~930 - 1100 nm

Optical Bandgap (Eg) ~1.33 eV

Molar Extinction Coefficient (ε) ~1 x 10⁵ M⁻¹cm⁻¹

In dilute solutions, Y6 shows a primary absorption peak around 730 nm. When cast into a thin

film, strong intermolecular interactions and molecular aggregation cause a significant red-shift

in the absorption maximum to approximately 810 nm. This aggregation is crucial for efficient

charge transport in the solid state. The absorption profile of Y6 is highly complementary to that

of donor polymers like PM6, which typically absorb in the visible region (400-600 nm), enabling

the blended active layer to utilize a wide range of solar photons.

Device Physics: Charge Generation and Transport
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The high efficiency of Y6-based solar cells is a direct result of an efficient multi-step process

that converts photons into electrical current. This workflow involves the creation of excitons,

their separation into free charges at the donor-acceptor interface, and the subsequent transport

of these charges to the electrodes.
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Workflow of charge generation and transport in a Y6-based bulk heterojunction solar cell.
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The process begins with the absorption of a photon by either the donor or Y6, creating a bound

electron-hole pair known as an exciton. This exciton diffuses to the interface between the donor

and acceptor domains. At the interface, the exciton dissociates: the electron is transferred to

the LUMO of Y6, and the hole remains on the HOMO of the donor, forming an interfacial

charge-transfer (CT) state. Finally, these charges separate and are transported through the

percolating pathways of the acceptor (for electrons) and donor (for holes) materials to be

collected at the cathode and anode, respectively.

Experimental Characterization Protocols
A suite of experimental techniques is employed to determine the electronic and optical

properties of Y6 and to fabricate and test photovoltaic devices.
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Typical experimental workflow for the characterization of a non-fullerene acceptor.

A. UV-Visible (UV-Vis) Spectroscopy
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Objective: To determine the light absorption properties, including the absorption range and

optical bandgap.

Methodology:

Solution State: A dilute solution of Y6 is prepared in a suitable solvent (e.g., chloroform,

chlorobenzene) at a known concentration (e.g., 10⁻⁵ M). The solution is placed in a quartz

cuvette.

Thin Film State: A thin film of Y6 is deposited onto a transparent substrate (e.g., quartz

glass) using a technique like spin-coating.

Measurement: The absorbance or transmittance of the sample is measured over a range

of wavelengths (typically 300-1200 nm) using a spectrophotometer.

Analysis: The optical bandgap (Eg) is estimated from the onset of absorption (λonset) in

the thin film spectrum using the equation Eg = 1240 / λonset.

B. Cyclic Voltammetry (CV)

Objective: To determine the electrochemical properties, from which the HOMO and LUMO

energy levels are estimated.

Methodology:

Setup: A three-electrode electrochemical cell is used, consisting of a working electrode

(e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter

electrode (e.g., platinum wire).

Sample Preparation: A thin film of Y6 is drop-cast or spin-coated onto the working

electrode. The measurement is conducted in a solution containing an inert electrolyte

(e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated

solvent (e.g., acetonitrile).

Measurement: The potential of the working electrode is swept linearly with time, and the

resulting current is measured. The potential is scanned to observe both the oxidation (for
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HOMO) and reduction (for LUMO) processes. A ferrocene/ferrocenium (Fc/Fc⁺) redox

couple is typically used as an internal or external standard for calibration.

Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of

the first oxidation (Eox) and reduction (Ered) peaks, respectively, relative to the vacuum

level, using empirical formulas referenced to the ferrocene standard.

C. Charge Carrier Mobility Measurements

Objective: To quantify the efficiency of charge transport through the material.

Methodology (Space-Charge Limited Current - SCLC):

Device Fabrication: An electron-only device is fabricated with a structure of

ITO/ZnO/Y6/Ca/Al. The ZnO and Ca layers act as electron-selective contacts.

Measurement: A voltage is applied across the device, and the resulting current density (J)

is measured.

Analysis: The current density-voltage (J-V) curve is plotted. In the SCLC regime, the

current follows the Mott-Gurney law, J ∝ V². The electron mobility (μe) is extracted by

fitting the J-V data in the SCLC region to the equation: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the

vacuum permittivity, εᵣ is the dielectric constant of the material, V is the voltage, and L is

the thickness of the active layer.

Conclusion
The Y6 acceptor has fundamentally altered the landscape of organic photovoltaics. Its

meticulously engineered A-DA'D-A structure provides an exceptional combination of strong

near-infrared absorption, optimal energy levels, and high electron mobility. These

characteristics collectively minimize voltage losses and maximize current generation, leading to

state-of-the-art power conversion efficiencies. The comprehensive understanding of its

properties, facilitated by the experimental protocols detailed herein, continues to guide the

rational design of next-generation acceptor materials, pushing the boundaries of organic solar

cell performance and bringing the technology closer to commercial viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b612146?utm_src=pdf-custom-synthesis
https://www.ossila.com/pages/what-are-y6-acceptors
https://www.ossila.com/products/y6
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363321/
https://www.researching.cn/ArticlePdf/m00098/2022/43/3/030202.pdf
https://www.benchchem.com/product/b612146#electronic-and-optical-properties-of-y6-acceptor
https://www.benchchem.com/product/b612146#electronic-and-optical-properties-of-y6-acceptor
https://www.benchchem.com/product/b612146#electronic-and-optical-properties-of-y6-acceptor
https://www.benchchem.com/product/b612146#electronic-and-optical-properties-of-y6-acceptor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612146?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

